5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 7th positions of the pyrrolo[2,3-d]pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the iodination of a precursor pyrrolopyrimidine compound. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, oxo derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific proteins or nucleic acids.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolopyrimidine ring system play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl groups at the 2nd and 7th positions.
5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a tosyl group instead of methyl groups.
4-Amino-5-iodopyrrolo[2,3-d]pyrimidine: Has an amino group at the 4th position instead of the dimethyl groups.
Uniqueness
The presence of the iodine atom and the two methyl groups at specific positions in 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine imparts unique chemical and biological properties to the compound. These structural features enhance its binding affinity to specific molecular targets and its stability under various conditions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H9IN4 |
---|---|
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
5-iodo-2,7-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H9IN4/c1-4-11-7(10)6-5(9)3-13(2)8(6)12-4/h3H,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
LHGYVQCEDVAAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2C(=CN(C2=N1)C)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.